molecular formula C10H14N5Na2O13P3 B001048 Adenosine 5'-triphosphate disodium salt CAS No. 987-65-5

Adenosine 5'-triphosphate disodium salt

Cat. No.: B001048
CAS No.: 987-65-5
M. Wt: 551.14 g/mol
InChI Key: TTWYZDPBDWHJOR-IDIVVRGQSA-L
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Description

Adenosine 5’-triphosphate disodium salt, commonly known as ATP disodium, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of three main components: a nitrogenous base (adenine), a sugar molecule (ribose), and three phosphate groups. ATP disodium is often referred to as the “molecular unit of currency” for intracellular energy transfer, as it provides the energy required for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis .

Mechanism of Action

Target of Action

ATP disodium salt, also known as Adenosine triphosphate disodium, primarily targets various cellular processes . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produces the secondary messenger cyclic adenosine monophosphate (cAMP) . It also plays a crucial role in metabolism and acts as a neurotransmitter .

Mode of Action

ATP disodium salt is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP disodium salt is involved in numerous biochemical pathways. It is a central component of energy storage and metabolism in vivo . ATP is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It is also involved in the production of ATP through processes like the citric acid cycle and oxidative phosphorylation .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt involve its extraction from tissues and cells using phenol-based reagents . The efficiency of ATP extraction is a major determinant of the accuracy of the assay . The extracted ATP can be quantified by the luciferase assay or high-performance liquid chromatography .

Result of Action

The action of ATP disodium salt results in the storage and transport of chemical energy within cells . It also plays a crucial role in the synthesis of nucleic acids . The total quantity of ATP in the human body is about 0.1 mole, and the energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily . This means that each ATP molecule is recycled 2000 to 3000 times during a single day .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, ATP cannot be stored, hence its consumption must closely follow its synthesis . Moreover, ATP disodium salt is soluble in water , which can affect its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

ATP Disodium Salt is a substrate of many kinases involved in cell signaling and of adenylate cyclase that produce the secondary messenger cyclic adenosine monophosphate (cAMP) . It provides the metabolic energy to drive metabolic pumps . ATP Disodium Salt interacts with various enzymes, proteins, and other biomolecules, playing a vital role in biochemical reactions .

Cellular Effects

ATP Disodium Salt has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . ATP Disodium Salt is used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility .

Molecular Mechanism

ATP Disodium Salt is able to store and transport chemical energy within cells. It also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Temporal Effects in Laboratory Settings

The sodium salt of ATP Disodium Salt is water-soluble, routinely yielding a clear solution at 50 mg/ml. This solution is mildly acidic (pH approximately 3.5). Neutral ATP solutions stored frozen are stable for at least one year .

Dosage Effects in Animal Models

In animal studies, rats fed with 1,000 mg human equivalent dosage (HED) of ATP Disodium Salt demonstrated significantly greater recovery blood flow and total blood flow area under the curve (AUC) values compared to control rats . The blood flow was elevated in rats fed with 1,000 mg HED versus control rats at 20 to 90 min post-exercise when examining 10-min blood flow intervals .

Metabolic Pathways

ATP Disodium Salt is involved in several metabolic pathways. The dephosphorylation of ATP and rephosphorylation of ADP and AMP occur repeatedly in the course of aerobic metabolism. ATP can be produced by a number of distinct cellular processes; the three main pathways in eukaryotes are (1) glycolysis, (2) the citric acid cycle/oxidative phosphorylation, and (3) beta-oxidation .

Transport and Distribution

The transport and distribution of ATP Disodium Salt within cells and tissues are critical for its function. To increase product secretion efficiency, strategies such as exogenous addition of ATP Disodium Salt, overexpressing mitochondrial genes related to ATP generation, and acetate supplementation have been developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP disodium can be synthesized through various methods. One common approach involves the phosphorylation of adenosine diphosphate (ADP) using inorganic phosphate in the presence of ATP synthase. This process occurs naturally in living cells during cellular respiration and photosynthesis. In vitro, ATP can be synthesized using a multi-enzyme cascade system that combines adenosine and inorganic polyphosphate as key substrates .

Industrial Production Methods

Industrial production of ATP disodium typically involves the use of living yeast cells. The yeast cells are cultured under controlled conditions to produce ATP, which is then extracted and purified. This method is preferred for large-scale production due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

ATP disodium undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions. Hydrolysis of ATP results in the formation of adenosine diphosphate (ADP) and inorganic phosphate, releasing energy in the process. This reaction is catalyzed by enzymes such as ATPases .

Common Reagents and Conditions

Common reagents used in reactions involving ATP disodium include water (for hydrolysis), enzymes like ATPases, and inorganic phosphate. The conditions for these reactions typically involve physiological pH and temperature, as they occur naturally within living cells .

Major Products Formed

The major products formed from the hydrolysis of ATP disodium are adenosine diphosphate (ADP) and inorganic phosphate. In some cases, further hydrolysis can lead to the formation of adenosine monophosphate (AMP) and additional inorganic phosphate .

Scientific Research Applications

ATP disodium has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

ATP disodium can be compared with other nucleotides such as adenosine diphosphate (ADP) and adenosine monophosphate (AMP). While all three compounds are involved in cellular energy transfer, ATP disodium is unique in its ability to store and release large amounts of energy through the hydrolysis of its high-energy phosphate bonds. ADP and AMP, on the other hand, have fewer phosphate groups and thus store less energy .

Similar Compounds

Properties

CAS No.

987-65-5

Molecular Formula

C10H14N5Na2O13P3

Molecular Weight

551.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

TTWYZDPBDWHJOR-IDIVVRGQSA-L

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

987-65-5

Pictograms

Flammable

Synonyms

Adenosine-Triphosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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